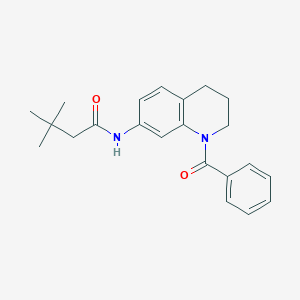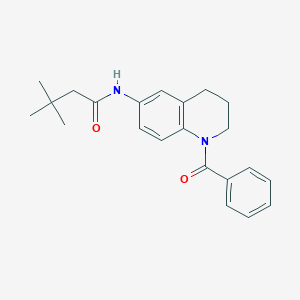
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide, also known as THQ-B, is an organic compound that is primarily used in scientific research. It has been found to have a wide range of applications, from its use in lab experiments to its potential for medical applications. THQ-B is a versatile compound that is able to interact with a number of different molecules, making it an attractive option for scientists.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research. It has been used in a number of studies to investigate the complex mechanisms of action of various molecules, such as proteins and enzymes. It has also been used to study the interactions between different molecules, as well as to investigate the effects of different compounds on the body. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has been used in studies of drug metabolism, as well as to determine the effects of drugs on the body.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is able to interact with a number of different molecules, including proteins and enzymes. It binds to these molecules, and this binding can lead to changes in the structure and activity of the molecule. This can lead to changes in the way that the molecule functions, which can have a range of effects on the body.
Biochemical and Physiological Effects
When N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide binds to a molecule, it can lead to a range of biochemical and physiological effects. For example, it can affect the activity of enzymes, which can lead to changes in the metabolism of drugs or other compounds. It can also affect the activity of proteins, leading to changes in the way that the body responds to drugs or other compounds. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide can affect the structure of proteins, leading to changes in the way that the body responds to drugs or other compounds.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has a number of advantages for lab experiments. It is a relatively stable compound, which means that it can be used in a variety of experiments without being degraded or destroyed. Additionally, it is able to interact with a number of different molecules, making it a versatile compound for a range of experiments. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide also has some limitations. It is not water soluble, which means that it cannot be used in experiments that involve water. Additionally, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide. One potential direction is to investigate its potential for medical applications. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has been found to interact with a number of different molecules, and this could make it a useful tool for studying the effects of drugs on the body. Additionally, further research could be done to investigate the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide on other molecules, such as proteins and enzymes. Additionally, further research could be done to investigate the potential for using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide in drug delivery systems. Finally, further research could be done to investigate the potential for using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide as a tool for drug design.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is synthesized by combining 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3,3-dimethylbutanamide. This reaction is done in a two-step process. First, the 1-benzoyl-1,2,3,4-tetrahydroquinoline is reacted with 3,3-dimethylbutanamide in a solvent such as methanol. This reaction produces a mixture of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide and 1-benzoyl-1,2,3,4-tetrahydroquinoline. The mixture is then heated and stirred, which leads to the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-12-11-16-10-7-13-24(19(16)14-18)21(26)17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLEWCQGGHPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6566172.png)
![N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566177.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566193.png)
![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566201.png)
![2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B6566213.png)
![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6566231.png)
![4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6566237.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6566245.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)

![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)
